molecular formula C20H23NO B14321908 2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)- CAS No. 110829-93-1

2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)-

Cat. No.: B14321908
CAS No.: 110829-93-1
M. Wt: 293.4 g/mol
InChI Key: GOHYMFVFZLTJER-UHFFFAOYSA-N
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Description

2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)- is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing various organic compounds and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s α,β-unsaturated carbonyl system can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This interaction can modulate various biochemical pathways and exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propen-1-one, 1-phenyl-
  • 2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-
  • 2-Propen-1-one, 1-(4-bromophenyl)-3-phenyl-

Uniqueness

2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)- is unique due to the presence of the diethylamino group and the methyl group on the phenyl rings. These substituents impart distinct electronic and steric properties, influencing the compound’s reactivity and biological activity.

Properties

CAS No.

110829-93-1

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C20H23NO/c1-4-21(5-2)19-13-8-17(9-14-19)10-15-20(22)18-11-6-16(3)7-12-18/h6-15H,4-5H2,1-3H3

InChI Key

GOHYMFVFZLTJER-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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